![molecular formula C23H25N5O5S3 B2575221 4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-44-1](/img/structure/B2575221.png)
4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O5S3 and its molecular weight is 547.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and antiproliferative activities : A study on the synthesis of pyrazole-sulfonamide derivatives from a base compound similar in structure to the one showed that these compounds exhibited significant antiproliferative activities against cancer cell lines, indicating potential applications in cancer research and treatment (Mert et al., 2014).
- Antimicrobial and Antifungal Action : Research on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles similar to the compound of interest, demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This suggests possible applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Chemical Synthesis and Material Science
- Chain-growth polycondensation for well-defined aramides : Innovative synthetic methods to create well-defined aramides and block copolymers have been explored, highlighting potential uses in materials science for creating novel polymers with specific properties (Yokozawa et al., 2002).
Anticonvulsant Agents
- Development of anticonvulsant agents : Synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicates the relevance of similar compounds in medicinal chemistry for treating convulsions, with some derivatives offering significant protection against induced convulsion (Farag et al., 2012).
Theoretical and Computational Studies
- Molecular structure and gas-phase acidity studies : Theoretical studies on the molecular structure and acidity of sulfonamides, including those similar to the queried compound, provide insight into their chemical behavior and potential applications in designing more effective pharmaceuticals or chemical agents (Remko, 2003).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUTLMUZKPHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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